2,7-Diamino-2,7-diethyloct-4-enedioic acid
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Overview
Description
2,7-Diamino-2,7-diethyloct-4-enedioic acid is an organic compound with the molecular formula C12H22N2O4 It is a derivative of octenedioic acid, characterized by the presence of two amino groups and two ethyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diamino-2,7-diethyloct-4-enedioic acid typically involves multi-step organic reactions. One common method includes the alkylation of octenedioic acid derivatives with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as anhydrous ethanol, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-2,7-diethyloct-4-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, saturated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,7-Diamino-2,7-diethyloct-4-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,7-diamino-2,7-diethyloct-4-enedioic acid involves its interaction with molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The compound’s unique structure allows it to participate in various biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Diamino-2,7-diethyl-4-methyloct-4-enedioic acid
- 2,7-Dimethyloct-4-enedioic acid
Uniqueness
Compared to similar compounds, 2,7-diamino-2,7-diethyloct-4-enedioic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and ethyl groups enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
62377-89-3 |
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Molecular Formula |
C12H22N2O4 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2,7-diamino-2,7-diethyloct-4-enedioic acid |
InChI |
InChI=1S/C12H22N2O4/c1-3-11(13,9(15)16)7-5-6-8-12(14,4-2)10(17)18/h5-6H,3-4,7-8,13-14H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
GMRLKAXPNBEJMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=CCC(CC)(C(=O)O)N)(C(=O)O)N |
Origin of Product |
United States |
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